

tert-Butyl 8-hydroxyoctanoate chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *tert-Butyl 8-hydroxyoctanoate*

Cat. No.: B2896843

[Get Quote](#)

An In-Depth Technical Guide to **tert-Butyl 8-hydroxyoctanoate**: Properties, Synthesis, and Applications in Drug Development

Introduction

tert-Butyl 8-hydroxyoctanoate stands as a pivotal molecule in modern organic synthesis and medicinal chemistry. As a bifunctional aliphatic chain, it incorporates two key chemical motifs: a terminal primary hydroxyl group and a sterically hindered *tert*-butyl ester. This unique combination makes it an invaluable building block, particularly as a flexible linker in the rational design of complex molecular architectures. Its utility is most prominently highlighted in the burgeoning field of targeted protein degradation, where it serves as a foundational component for Proteolysis Targeting Chimeras (PROTACs)^[1]. This guide offers a comprehensive exploration of its chemical properties, synthetic routes, reactivity, and critical applications for researchers and drug development professionals.

Part 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's properties is the bedrock of its effective application. This section details the known physical characteristics and predicted spectroscopic profile of **tert-Butyl 8-hydroxyoctanoate**.

Core Chemical Properties

The fundamental properties of **tert-Butyl 8-hydroxyoctanoate** are summarized below. While experimental physical data such as boiling and melting points are not extensively published, its identity is well-defined by its structural and computed data.

Property	Value	Source
CAS Number	401901-41-5	[1] [2] [3]
Molecular Formula	C ₁₂ H ₂₄ O ₃	[1] [2] [3]
Molecular Weight	216.32 g/mol	[1] [2] [3]
IUPAC Name	tert-butyl 8-hydroxyoctanoate	[2]
Synonyms	t-butyl-8-hydroxyoctanoate, 8-Hydroxyoctanoic Acid 1,1-Dimethylethyl Ester	[2] [4]
Appearance	Colorless to pale yellow oil (inferred from similar compounds)	[5]
Predicted XLogP3	2.5	[2] [4]
Hydrogen Bond Donor Count	1	[2] [4]
Hydrogen Bond Acceptor Count	3	[2] [4]
Rotatable Bond Count	9	[4]
Exact Mass	216.17254462 Da	[2] [6]

Spectroscopic Characterization (Predicted)

The structural identity of **tert-Butyl 8-hydroxyoctanoate** can be unequivocally confirmed through a combination of spectroscopic techniques. Based on its functional groups, the following spectral characteristics are anticipated.

¹H Nuclear Magnetic Resonance (¹H NMR): The proton NMR spectrum provides a clear map of the molecule's hydrogen environments.

- $\delta \sim 3.64$ ppm (t, $J \approx 6.6$ Hz, 2H): The two protons on the carbon adjacent to the hydroxyl group (C8-H₂).
- $\delta \sim 2.20$ ppm (t, $J \approx 7.4$ Hz, 2H): The two protons on the carbon alpha to the ester carbonyl (C2-H₂).
- $\delta \sim 1.65 - 1.50$ ppm (m, 4H): Methylene protons at C3 and C7.
- $\delta \sim 1.44$ ppm (s, 9H): The nine equivalent protons of the tert-butyl group.
- $\delta \sim 1.35$ ppm (m, 4H): The remaining methylene protons of the central alkyl chain (C4, C5, C6).
- $\delta \sim 1.5$ (br s, 1H): The hydroxyl proton; its chemical shift and appearance can vary with concentration and solvent.

¹³C Nuclear Magnetic Resonance (¹³C NMR): The carbon spectrum confirms the carbon backbone and the presence of key functional groups. A guide for a similar compound, tert-Butyl 4-hydroxybutanoate, provides a strong basis for these predictions[7].

- $\delta \sim 173.5$ ppm: The carbonyl carbon of the ester (C1).
- $\delta \sim 80.5$ ppm: The quaternary carbon of the tert-butyl group.
- $\delta \sim 62.9$ ppm: The carbon bearing the hydroxyl group (C8).
- $\delta \sim 35.8$ ppm: The carbon alpha to the carbonyl (C2).
- $\delta \sim 32.7$ ppm: The carbon adjacent to the alcohol-bearing carbon (C7).
- $\delta \sim 29.0 - 25.0$ ppm: The remaining four methylene carbons of the alkyl chain (C3, C4, C5, C6).
- $\delta \sim 28.2$ ppm: The three equivalent methyl carbons of the tert-butyl group.

Infrared (IR) Spectroscopy: IR spectroscopy is ideal for identifying the principal functional groups.

- $\sim 3600\text{-}3200\text{ cm}^{-1}$ (broad): A prominent broad absorption indicating the O-H stretching of the alcohol group[5].
- $\sim 2975, 2935, 2860\text{ cm}^{-1}$ (strong): C-H stretching vibrations from the alkyl chain and tert-butyl group.
- $\sim 1730\text{ cm}^{-1}$ (strong, sharp): A characteristic C=O stretching vibration for the saturated ester[5].
- $\sim 1150\text{ cm}^{-1}$ (strong): C-O stretching of the ester group.

Mass Spectrometry (MS): Mass spectrometry reveals the molecular weight and characteristic fragmentation patterns.

- Molecular Ion (M^+): A peak at $m/z = 216.17$, though it may be of low abundance in Electron Ionization (EI) MS.
- Key Fragments: A prominent fragment from the neutral loss of isobutylene (56 Da) resulting in a peak at $m/z = 160$. Another characteristic fragment is the tert-butyl cation at $m/z = 57$ [8].

Part 2: Synthesis and Reactivity

The synthesis of **tert-Butyl 8-hydroxyoctanoate** can be approached from multiple angles, depending on the available starting materials and desired scale. Its reactivity is governed by the orthogonal nature of its two primary functional groups.

Synthetic Methodologies

Two logical and efficient synthetic strategies are outlined below.

Route A: Selective Reduction of a Carboxylic Acid This approach leverages the differential reactivity of a carboxylic acid and an ester towards certain reducing agents. The starting material, mono-tert-butyl suberate, can be prepared from suberic acid.

```
*dot graph "Synthetic_Route_A" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
```

} *enddot Caption: Route A: Synthesis via selective reduction.

Experimental Protocol: Selective Reduction

- Esterification: To a solution of suberic acid (1.0 eq) in toluene, add tert-butyl acetate (3.0 eq) and a catalytic amount of a strong acid catalyst like bis(trifluoromethanesulfonyl)imide (Tf_2NH)[9]. Heat the reaction to 80 °C and monitor by TLC until the formation of the mono-ester is maximized. Cool, wash with saturated NaHCO_3 solution, and concentrate to yield mono-tert-butyl suberate.
- Reduction: Dissolve the crude mono-tert-butyl suberate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N_2 or Ar). Cool the solution to 0 °C in an ice bath.
- Add borane-THF complex ($\text{BH}_3 \cdot \text{THF}$, 1.0 M in THF, ~1.1 eq) dropwise, maintaining the temperature at 0 °C. Causality Insight: Borane complexes are highly selective for reducing carboxylic acids over esters, which is critical for the success of this transformation.
- After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
- Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C until gas evolution ceases.
- Remove the solvent under reduced pressure. The resulting crude oil is purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford pure **tert-Butyl 8-hydroxyoctanoate**.

Route B: Esterification of 8-Hydroxyoctanoic Acid A more direct route involves the esterification of commercially available 8-hydroxyoctanoic acid[10].

```
*dot graph "Synthetic_Route_B" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
```

} *enddot Caption: Route B: Synthesis via direct esterification.

Chemical Reactivity and Derivatization

The synthetic utility of **tert-Butyl 8-hydroxyoctanoate** stems from the distinct reactivity of its hydroxyl and ester functionalities.

```
*dot graph "Reactivity_Diagram" { layout=dot; node [shape=Mrecord, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#FBBC05"];
```

} *enddot Caption: Key reaction pathways for functionalization.

- The Hydroxyl Group: This primary alcohol is a versatile handle for introducing new functionality. It can be readily oxidized to the corresponding aldehyde or carboxylic acid, or converted to an ether or another ester. This position is the primary point of attachment when the molecule is used as a linker.
- The tert-Butyl Ester Group: This group serves as a robust protecting group for the carboxylic acid. The steric bulk of the tert-butyl group prevents it from being easily hydrolyzed by base or attacked by most nucleophiles^[5]^[11]. It remains stable under conditions used to modify the hydroxyl end. Deprotection is efficiently achieved under acidic conditions, typically with trifluoroacetic acid (TFA) in dichloromethane (DCM), which releases the free carboxylic acid.

Part 3: Applications in Drug Development and Research

The orthogonal nature of its functional groups makes **tert-Butyl 8-hydroxyoctanoate** a premier building block in multi-step synthesis, especially in the construction of PROTACs.

Role as a PROTAC Linker

PROTACs are heterobifunctional molecules designed to recruit a specific target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. A PROTAC consists of three parts: a ligand for the target protein, a ligand for an E3 ligase, and a linker that connects them.

tert-Butyl 8-hydroxyoctanoate is an ideal precursor for the linker component^[1]. The C8 alkyl chain provides flexibility and spacing, which is crucial for enabling the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

```
*dot graph "PROTAC_Structure" { layout=dot; rankdir="LR"; node [shape=ellipse, style=filled, fontcolor="#FFFFFF"]; edge [color="#5F6368", style=dashed];
```

} *enddot Caption: General structure of a PROTAC molecule.

Workflow for PROTAC Synthesis

The following protocol outlines a generalized workflow for incorporating the linker into a PROTAC.

- Functionalization of the Linker: The hydroxyl group of **tert-Butyl 8-hydroxyoctanoate** is typically the first point of attachment. It can be converted to a more reactive species, such as an azide, an alkyne for "click" chemistry, or an alkyl halide for nucleophilic substitution.
- Coupling to First Ligand: The functionalized linker is reacted with either the target protein ligand or the E3 ligase ligand. The choice depends on the overall synthetic strategy.
Trustworthiness Principle: Each step of the synthesis must be validated. Purification via chromatography and structural confirmation by NMR and MS are essential to ensure the integrity of the intermediate before proceeding.
- Deprotection of the Ester: The tert-butyl ester is removed using acidic conditions (e.g., 20-50% TFA in DCM) to reveal the free carboxylic acid.
- Coupling to Second Ligand: The newly exposed carboxylic acid is activated (e.g., using HATU or EDC/HOBt) and coupled to an amine handle on the second ligand via amide bond formation.
- Final Purification: The final PROTAC molecule is purified to a high degree using reverse-phase HPLC to ensure its suitability for biological assays.

Part 4: Safety and Handling

As with any laboratory chemical, proper handling of **tert-Butyl 8-hydroxyoctanoate** is essential for ensuring safety.

Hazard Class	GHS Statement	Pictogram
Skin Corrosion/Irritation	H315: Causes skin irritation	Warning
Serious Eye Damage/Irritation	H319: Causes serious eye irritation	Warning
Specific Target Organ Toxicity	H335: May cause respiratory irritation	Warning

(Source: ECHA C&L Inventory)[2]

Handling and Storage Recommendations:

- Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood[12].
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat[12].
- Storage: For long-term stability, the compound should be stored at -20°C[3]. Keep the container tightly sealed in a dry and well-ventilated place.
- First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If skin irritation occurs, wash with plenty of soap and water. If inhaled, move to fresh air. Seek medical attention if irritation persists[12].

Conclusion

tert-Butyl 8-hydroxyoctanoate is a versatile and highly valuable chemical tool. Its defined structure, featuring a flexible alkyl chain with orthogonally protected hydroxyl and carboxyl functionalities, makes it an exemplary building block for complex molecular design. Its demonstrated application as a linker in the synthesis of PROTACs underscores its importance in modern drug discovery, providing researchers with a reliable component to systematically explore and optimize targeted protein degraders and other advanced therapeutic modalities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Tert-butyl 8-hydroxyoctanoate | C12H24O3 | CID 17854069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. usbio.net [usbio.net]
- 4. lookchem.com [lookchem.com]
- 5. benchchem.com [benchchem.com]
- 6. PubChemLite - Tert-butyl 8-hydroxyoctanoate (C12H24O3) [pubchemlite.lcsb.uni.lu]
- 7. benchchem.com [benchchem.com]
- 8. US9834578B2 - Enhanced sensitivity for analysis of ketosteroid compounds using mass spectrometry - Google Patents [patents.google.com]
- 9. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]
- 10. WO1990008125A2 - Method of preparation of 8-hydroxyoctanoic acid - Google Patents [patents.google.com]
- 11. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tcichemicals.com [tcichemicals.com]
- To cite this document: BenchChem. [tert-Butyl 8-hydroxyoctanoate chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2896843#tert-butyl-8-hydroxyoctanoate-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com